3-Hydroxy-4-(methylthio)benzaldehyde

Descripción

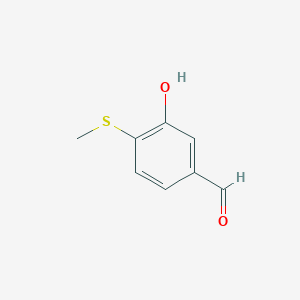

3-Hydroxy-4-(methylthio)benzaldehyde (C₈H₈O₂S, MW 168.21) is a substituted benzaldehyde featuring a hydroxyl (-OH) group at the 3-position and a methylthio (-SCH₃) group at the 4-position of the benzene ring. This compound is notable for its role in plant-insect interactions, particularly in the floral chemistry of Caladenia crebra, where it contributes to the sexual deception of male wasp pollinators . While its pharmacological applications are less documented than those of other hydroxybenzaldehydes, its structural uniqueness makes it a subject of interest in organic synthesis and ecological chemistry.

Propiedades

Fórmula molecular |

C8H8O2S |

|---|---|

Peso molecular |

168.21 g/mol |

Nombre IUPAC |

3-hydroxy-4-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H8O2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 |

Clave InChI |

GVGFPSJIXWCGRC-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C(C=C(C=C1)C=O)O |

Origen del producto |

United States |

Métodos De Preparación

Schiff Base Synthesis Using 4-(Methylthio)benzaldehyde

A notable method involves the reaction of 4-(methylthio)benzaldehyde with various amines to form Schiff bases, which can be further modified to introduce hydroxy groups or other functionalities. The general procedure is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-(Methylthio)benzaldehyde (3.28 mmol) + amine (3.28 mmol) | Reflux in methanol (25 mL) with 2-3 drops of concentrated sulfuric acid for 7-8 hours |

| 2 | Reaction monitoring by thin-layer chromatography | Ensures completion of Schiff base formation |

| 3 | Reaction mixture poured into ice-cold water | Precipitation of product |

| 4 | Filtration and washing with distilled water | Purification step |

| 5 | Recrystallization from ethanol, dimethylformamide, or ethyl acetate | Final purification |

This method yields Schiff bases in 68-82% yield and confirms the formation of azomethine (HC=N) bonds by FT-IR and NMR spectroscopy.

Specific Preparation Strategies for this compound

Although direct synthetic routes for this compound are less frequently reported, the compound can be prepared by selective hydroxylation of 4-(methylthio)benzaldehyde or by functional group transformation of related intermediates.

Hydroxylation of 4-(Methylthio)benzaldehyde

Selective hydroxylation at the 3-position can be achieved using electrophilic aromatic substitution under controlled conditions, often employing hydroxylating agents such as hydrogen peroxide or metal-catalyzed oxidation systems. The challenge lies in regioselectivity to avoid substitution at undesired positions.

Alternative Synthetic Routes

Another approach involves the synthesis of this compound via multi-step transformations:

| Step | Description |

|---|---|

| 1 | Starting from commercially available 4-(methylthio)benzaldehyde |

| 2 | Protection of the aldehyde group if necessary |

| 3 | Directed ortho-metalation or electrophilic substitution to introduce hydroxy group at the 3-position |

| 4 | Deprotection and purification |

These methods require careful control of reaction conditions and purification to obtain the target compound in high purity.

Analytical Characterization Supporting Preparation

The synthesized this compound and related derivatives are characterized by:

- Fourier-transform infrared spectroscopy (FT-IR): Identification of characteristic aldehyde (HC=O) stretch around 1728 cm⁻¹ and hydroxy (O-H) stretch near 3500 cm⁻¹.

- Proton nuclear magnetic resonance (¹H NMR): Signals corresponding to aromatic protons, methylthio group (singlet near 2.3-2.4 ppm), aldehyde proton (around 10 ppm), and hydroxy proton.

- Mass spectrometry (MS): Molecular ion peak consistent with molecular weight 168.21 g/mol for C₈H₈O₂S.

- Elemental analysis: Confirmation of carbon, hydrogen, oxygen, and sulfur content matching theoretical values.

Summary Table of Key Data for this compound

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₈O₂S | Confirmed by elemental analysis |

| Molecular Weight | 168.21 g/mol | Matches mass spectrometry data |

| Melting Point | Not widely reported | Requires experimental determination |

| FT-IR Peaks | ~1728 cm⁻¹ (aldehyde C=O), ~3500 cm⁻¹ (O-H) | Indicative of functional groups |

| ¹H NMR Signals | ~10 ppm (CHO), 2.3-2.4 ppm (CH₃-S), aromatic region 6.5-8 ppm | Confirms structure |

| Preparation Yield | Variable, dependent on method | Typically moderate to good yields |

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the methylthio group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the aldehyde group may produce benzyl alcohol derivatives .

Aplicaciones Científicas De Investigación

3-Hydroxy-4-(methylthio)benzaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-4-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Position : The 3-OH,4-SCH₃ configuration in the target compound distinguishes it from analogs like vanillin (3-OCH₃,4-OH), which has reversed substituent positions. Positional isomers exhibit divergent biological roles; for example, vanillin is a flavor compound, while this compound acts as a pollinator attractant .

- Electronic Effects : The methylthio (-SCH₃) group is weakly electron-donating via sulfur’s lone pairs, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) group in 3-hydroxy-4-(trifluoromethyl)benzaldehyde. This difference impacts reactivity in nucleophilic aromatic substitution and redox behavior .

- Lipophilicity : Sulfur-containing derivatives (e.g., methylthio) generally exhibit higher lipophilicity (logP ≈ 2.1) compared to methoxy (logP ≈ 1.5) or hydroxyl (logP ≈ 1.0) analogs, enhancing membrane permeability in biological systems .

Notable Contrasts:

- Ecological vs. Pharmacological Focus : The target compound’s ecological role contrasts with vanillin’s industrial and medicinal applications.

- Sulfur vs. Oxygen Effects : Methylthio derivatives may exhibit unique thiol-mediated bioactivity, whereas methoxy/hydroxy analogs dominate in flavor and drug design .

Physical Properties and Stability

- Melting Points : Methoxy derivatives (e.g., vanillin, mp 81–83°C) generally have lower melting points than sulfur analogs due to reduced intermolecular hydrogen bonding.

- Stability : Sulfur-containing aldehydes are prone to oxidation under acidic conditions, necessitating stabilization strategies absent in oxygenated analogs .

Actividad Biológica

3-Hydroxy-4-(methylthio)benzaldehyde, a compound derived from 4-(methylthio)benzaldehyde, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C8H8O2S) is characterized by the presence of a hydroxyl group and a methylthio group attached to a benzaldehyde moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antibacterial properties against various pathogenic strains. In one study, derivatives of 4-(methylthio)benzaldehyde were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds derived from this parent structure showed varying degrees of antibacterial activity:

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 3g | Staphylococcus aureus | 20 |

| 3h | Escherichia coli | 18 |

| 3i | Pseudomonas aeruginosa | 15 |

These findings suggest that modifications to the methylthio group can enhance the antibacterial efficacy of the compound .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT).

DPPH Scavenging Activity Results

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 75 |

| 80 | 90 |

The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a critical role in donating electrons to free radicals .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on human peripheral lymphocytes. The MTT assay revealed that certain derivatives exhibited moderate to strong cytotoxicity, indicating potential applications in cancer treatment:

| Compound | IC50 (µM) |

|---|---|

| 3b | 25 |

| 3h | 30 |

| Control | >100 |

These results highlight the importance of structural modifications in enhancing biological activity, particularly in the context of anticancer agents .

Case Studies

A notable case study involved the synthesis and evaluation of various Schiff bases derived from methylthio-benzaldehyde. The study found that derivatives such as compound 3b showed superior activity against human lymphocytes compared to others in the series. This underscores the potential for developing new therapeutic agents based on this chemical scaffold .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-4-(methylthio)benzaldehyde, and how do substituent positions affect reactivity?

The synthesis typically involves formylation or oxidation of precursor aromatic rings. For example, methoxy and methylthio groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Substituent positioning (e.g., para vs. ortho) impacts electronic effects: electron-donating groups like methoxy enhance electrophilic substitution, while methylthio may introduce steric hindrance. One-step protocols using databases like REAXYS or BKMS_METABOLIC can streamline route design . Reaction optimization might involve adjusting catalysts (e.g., Lewis acids) or temperature gradients to improve yield.

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

- NMR Spectroscopy : For structural elucidation (e.g., distinguishing phenolic -OH at δ 9-10 ppm and aldehyde protons at δ ~10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₈O₂S requires m/z 168.0244) .

- HPLC-UV : Purity assessment using C18 columns with mobile phases like acetonitrile/water .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally related benzaldehydes exhibit antimicrobial and antioxidant properties. For example, 4-hydroxybenzaldehyde derivatives show activity against Gram-positive bacteria via membrane disruption . Preliminary in vitro assays (e.g., MIC testing) are recommended to screen for bioactivity.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity issues arise due to competing substitution patterns. Strategies include:

- Protecting Groups : Temporarily blocking the phenolic -OH with acetyl or benzyl groups to direct methylthio introduction .

- Directed Ortho-Metalation : Using lithium bases to activate specific positions for functionalization .

- Computational Modeling : Tools like PISTACHIO predict reactive sites based on electron density maps .

Q. How should researchers resolve contradictions in spectral data for this compound?

Contradictions (e.g., unexpected NMR shifts) require orthogonal validation:

Q. What in silico models are suitable for predicting toxicological profiles?

Use OECD QSAR Toolbox or EPI Suite to estimate acute toxicity and environmental persistence. For example, EFSA’s flavouring group evaluations (e.g., FGE.414) apply read-across methodologies from structurally similar aldehydes . Additionally, molecular docking can predict metabolic pathways (e.g., CYP450 interactions) .

Q. How can structure-activity relationships (SAR) be explored for drug development?

- Analog Synthesis : Vary substituents (e.g., replacing methylthio with sulfoxide/sulfone) to assess bioactivity shifts .

- In Silico Screening : Molecular dynamics simulations to evaluate binding affinity with target proteins (e.g., bacterial enzymes) .

- In Vivo Models : Zebrafish or murine studies for pharmacokinetic profiling (absorption, metabolism) .

Q. What methodologies address low detection limits in environmental samples?

- SPE-LC/MS/MS : Solid-phase extraction coupled with tandem MS enhances sensitivity (LOD < 0.1 ppb) .

- Derivatization : Use dansyl chloride or PFBHA to improve volatility for GC-MS analysis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Q. How should disposal comply with regulatory guidelines?

Follow ECHA or local regulations for halogenated/organosulfur compounds. Incineration with scrubbing systems is preferred to minimize sulfur oxide emissions .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.